D3 vs. D2 Receptor Binding Selectivity: U-99194 Occupies a Unique Middle Ground
U-99194 maleate demonstrates moderate selectivity for the dopamine D3 receptor over the D2 receptor, with a ~14- to 30-fold preference. This places its selectivity profile between less selective compounds like nafadotride and highly selective ones like SB-277011A and NGB-2904. This intermediate selectivity is a key differentiator for studies where complete D2 receptor avoidance is not the primary objective, but significant D3 bias is required [1].
| Evidence Dimension | Selectivity ratio (Ki D2 / Ki D3) |
|---|---|
| Target Compound Data | Ki D3 = 160 nM; Ki D2 = 2,281 nM (human cloned receptors) |
| Comparator Or Baseline | Nafadotride: Ki D3 = 0.52 nM, Ki D2 = 5 nM (ratio ≈ 10); SB-277011A: Ki D3 ≈ 10 nM (pKi 8.0), Ki D2 ≈ 1000 nM (pKi 6.0) (ratio ≈ 80-100); NGB-2904: Ki D3 = 1.4 nM, Ki D2 = 217 nM (ratio ≈ 155) |
| Quantified Difference | U-99194 selectivity ratio ≈ 14 (or 20-30 fold depending on source) vs. nafadotride ≈ 10, SB-277011A ≈ 80-100, NGB-2904 ≈ 155 |
| Conditions | Radioligand binding assays using human cloned dopamine D3 and D2 receptors |
Why This Matters
This intermediate selectivity allows researchers to study D3 receptor function with less confound from D2 receptor activity compared to nafadotride, while avoiding the complete D2 exclusion seen with SB-277011A or NGB-2904, which may be desirable in certain experimental contexts.
- [1] PeptideDB. NGB 2904 hydrochloride. Product Datasheet. View Source
